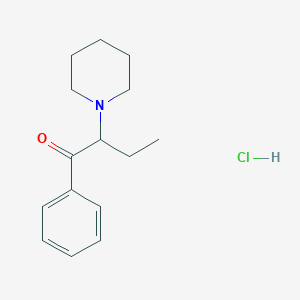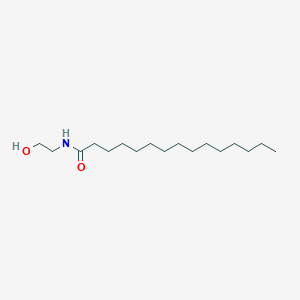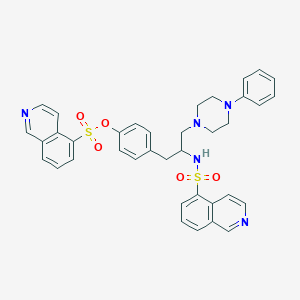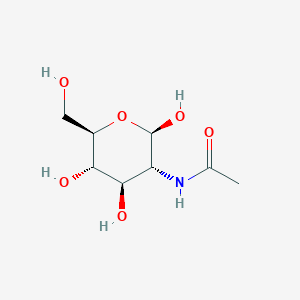
1-(p-Iodophenyl)-2-propylamine hydrochloride
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance and any notable physical characteristics.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its reactions with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and acidity/basicity. It could also involve studying its spectral properties, such as its UV/Vis, IR, and NMR spectra.Wissenschaftliche Forschungsanwendungen
Impurity Identification in Drug Synthesis
1-(p-Iodophenyl)-2-propylamine hydrochloride has been identified as an impurity in certain drug synthesis processes. Toske et al. (2017) discovered this compound as a trace processing impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid and lead (II) acetate. This impurity served as a synthetic marker for specific methamphetamine production methods, highlighting its role in forensic analysis and quality control in pharmaceutical manufacturing (Toske et al., 2017).
Pharmacological Activity
The pharmacological activity of similar compounds to 1-(p-Iodophenyl)-2-propylamine hydrochloride has been studied. For instance, 1-Phenyl-2-butylamine hydrochloride, a related compound, was evaluated for its vasopressor activity and central nervous system effects in various animal models, providing insights into the pharmacodynamic properties of structurally related amines (Marsh, 1948).
Carcinogenicity Studies
In carcinogenicity bioassays, compounds such as 2-Biphenylamine Hydrochloride, which bear similarity to 1-(p-Iodophenyl)-2-propylamine hydrochloride, have been used to investigate potential carcinogenic effects. These studies contribute to understanding the safety profile of related chemical compounds (National Toxicology Program, 1982).
Hepatoprotective Properties
Research by Dyubchenko et al. (2006) on hydrophilic derivatives based on aminophenols, which are structurally related to 1-(p-Iodophenyl)-2-propylamine hydrochloride, revealed hepatoprotective activities. Such studies underscore the potential therapeutic applications of these compounds in liver disease (Dyubchenko et al., 2006).
Radioactive Labeling for Brain Imaging
Tedjamulia et al. (1985) investigated radioiodinated phenylamines attached to dihydropyridine carriers, including compounds structurally similar to 1-(p-Iodophenyl)-2-propylamine hydrochloride, for brain-specific delivery of radiopharmaceuticals. This research contributes to the development of novel imaging agents for neurological applications (Tedjamulia et al., 1985).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to humans and the environment, and the precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as further studies of the compound’s properties, potential applications, and possible modifications to its structure.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFCILQSKMLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944494 | |
| Record name | 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Iodophenyl)-2-propylamine hydrochloride | |
CAS RN |
21894-58-6 | |
| Record name | Phenethylamine, 4-iodo-alpha-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021894586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



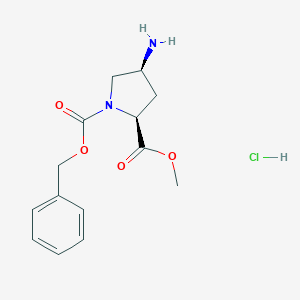
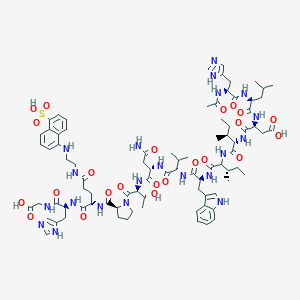
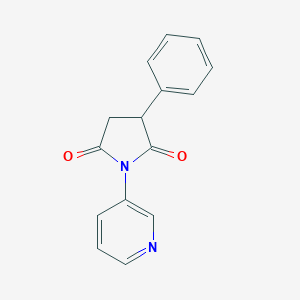
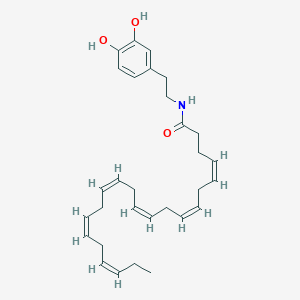

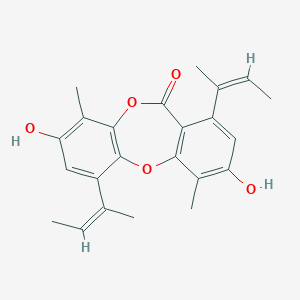


![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
